4-(Benzyloxy)-2,6-difluorobenzoyl chloride
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Overview
Description
4-(Benzyloxy)-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C14H9ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with benzyloxy and difluorobenzoyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,6-difluorobenzoyl chloride typically involves the reaction of 4-(benzyloxy)-2,6-difluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
4-(Benzyloxy)-2,6-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,6-difluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoyl chloride: Similar structure but lacks the difluoro substitution.
2,6-Difluorobenzoyl chloride: Lacks the benzyloxy substitution.
4-(Benzyloxy)-2-fluorobenzoyl chloride: Similar structure with only one fluorine atom.
Uniqueness
4-(Benzyloxy)-2,6-difluorobenzoyl chloride is unique due to the presence of both benzyloxy and difluorobenzoyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H9ClF2O2 |
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Molecular Weight |
282.67 g/mol |
IUPAC Name |
2,6-difluoro-4-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H9ClF2O2/c15-14(18)13-11(16)6-10(7-12(13)17)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PLHJGAAPCRHYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)Cl)F |
Origin of Product |
United States |
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